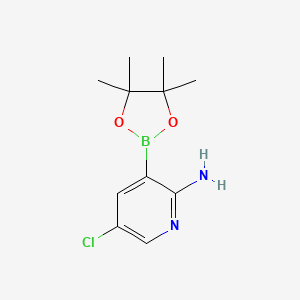
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CBTB) is an organic compound with a wide range of applications in scientific research. It is a versatile and useful reagent for the synthesis of novel molecules. CBTB is widely used in the fields of medicinal chemistry, drug discovery, and materials science, and has been studied for its potential in various biochemical and physiological processes.
科学研究应用
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research. It is used in medicinal chemistry as a building block for the synthesis of novel molecules, such as drugs and other bioactive compounds. It is also used in drug discovery, as it can be used to identify and characterize new drug targets. Additionally, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used in materials science to synthesize polymers and other materials.
作用机制
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that is used as a reagent to synthesize novel molecules. The compound acts as a nucleophile, attacking the electrophilic sites of other molecules and forming covalent bonds. This allows for the formation of novel compounds, such as drugs and other bioactive compounds.
Biochemical and Physiological Effects
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used as a reagent in the synthesis of novel molecules, and thus has no direct biochemical or physiological effects. However, the molecules that are synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may have various biochemical and physiological effects. For example, drugs synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may have various pharmacological effects, such as analgesic, anti-inflammatory, or anti-cancer effects.
实验室实验的优点和局限性
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a versatile and useful reagent for the synthesis of novel molecules. It is relatively easy to synthesize and can be used in a wide range of applications. Additionally, the reaction is typically carried out in an inert atmosphere and at a low temperature, making it safe and efficient for lab experiments. However, the reaction is typically slow and may require a long reaction time to complete.
未来方向
Given the wide range of applications of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, there are numerous potential future directions for research. These include the development of new synthesis methods for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, such as using microwave-assisted synthesis; the exploration of new applications for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, such as in the synthesis of polymers and other materials; and the investigation of the biochemical and physiological effects of molecules synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Additionally, further research could be done to explore the potential of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a drug discovery tool, as well as its potential in other biomedical applications.
合成方法
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be synthesized via a two-step reaction of 5-chloro-2-nitrobenzonitrile (CNBN) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMD). In the first step, CNBN is reacted with a base, such as sodium hydroxide, to form the corresponding anion. In the second step, TMD is added to the anion to form the desired product, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 0°C.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the reaction of 5-chloro-2-nitrobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base. The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with boronic acid to form the final product.", "Starting Materials": [ "5-chloro-2-nitrobenzonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "palladium catalyst", "base", "hydrogen gas", "boronic acid" ], "Reaction": [ "Step 1: 5-chloro-2-nitrobenzonitrile is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base to form 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.", "Step 2: The nitro group in 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is reduced to an amino group using hydrogen gas and a palladium catalyst.", "Step 3: The resulting amine is then reacted with boronic acid to form the final product, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile." ] } | |
CAS 编号 |
1246632-86-9 |
产品名称 |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
分子式 |
C13H15BClNO2 |
分子量 |
263.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)
